S116836 -

S116836

Catalog Number: EVT-8350191
CAS Number:
Molecular Formula: C27H21F3N6O
Molecular Weight: 502.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of S116836 involves several key steps that utilize standard organic chemistry techniques. While specific detailed methods for S116836's synthesis are not widely published, compounds in its class typically undergo reactions such as cyclization, substitution, and functional group modifications.

Common Methods:

  • Cyclization Reactions: These are crucial for forming the heterocyclic ring structure.
  • Substitution Reactions: These may involve nucleophilic or electrophilic attacks to introduce various functional groups.
  • Purification Techniques: After synthesis, compounds are often purified using chromatography techniques to isolate the desired product from by-products.

Technical details regarding the exact reagents and conditions used in the synthesis of S116836 would typically be found in patent literature or specialized chemical databases.

Molecular Structure Analysis

The molecular structure of S116836 is characterized by its unique arrangement of atoms within a heterocyclic framework. The compound likely contains multiple carbon atoms along with nitrogen or other heteroatoms, contributing to its chemical properties.

Structural Data:

  • Molecular Formula: The precise molecular formula for S116836 needs to be confirmed through experimental data.
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy may be employed to elucidate the three-dimensional conformation of the molecule.

Understanding the molecular structure is essential for predicting the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

S116836 may participate in various chemical reactions typical for heterocyclic compounds. These reactions can include:

  • Nucleophilic Substitution: Where nucleophiles replace leaving groups on the heterocyclic ring.
  • Electrophilic Aromatic Substitution: If applicable, this reaction allows for the introduction of substituents on aromatic systems.
  • Redox Reactions: Depending on functional groups present, oxidation or reduction processes may occur.

Technical details regarding specific reactions involving S116836 would require empirical studies or literature references that document its reactivity profile.

Mechanism of Action

The mechanism of action for S116836 is likely related to its ability to interact with specific biological targets, such as enzymes or receptors. Compounds with similar structures often exhibit pharmacological effects through:

  • Binding Affinity: The ability to bind to target proteins with high specificity.
  • Modulation of Biological Pathways: Influencing signaling pathways that can lead to therapeutic effects.

Data on the exact mechanism would typically be derived from pharmacological studies that explore how S116836 affects cellular processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of S116836 are critical for understanding its behavior in various environments.

Physical Properties:

  • Melting Point: Important for determining stability.
  • Solubility: Solubility in different solvents can affect bioavailability and formulation.

Chemical Properties:

  • Stability: Stability under various conditions (pH, temperature) is crucial for storage and use.
  • Reactivity: Understanding how S116836 reacts with other chemicals helps predict its behavior in biological systems.

Relevant data can often be found in material safety data sheets or chemical databases that catalog such properties.

Applications

S116836 has potential applications primarily in scientific research, particularly within pharmacology and medicinal chemistry. Its unique structural features may confer specific biological activities that could be explored for:

  • Drug Development: Investigating its efficacy as a therapeutic agent.
  • Biochemical Research: Studying its interactions with biological molecules to understand disease mechanisms.

As research continues, further applications may emerge based on findings from ongoing studies and clinical trials.

Molecular Pharmacology of S116836

Kinase Inhibition Profiles and Selectivity Patterns

S116836 is a rationally designed small-molecule tyrosine kinase inhibitor exhibiting potent activity against a spectrum of oncogenic kinases. Its multi-targeted profile encompasses key receptors and non-receptor tyrosine kinases implicated in hematologic malignancies and solid tumors. The compound demonstrates low-nanomolar inhibitory concentrations against clinically relevant wild-type and mutant kinases, with selectivity patterns established through comprehensive kinase profiling [2] [4].

Inhibition of Platelet-Derived Growth Factor Receptor Alpha Wild-Type and T674I Mutant Kinases

S116836 exerts profound inhibition of both wild-type Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) and the imatinib-resistant T674I mutant isoform. The T674I mutation (homologous to the BCR-ABL T315I gatekeeper mutation) confers resistance to multiple tyrosine kinase inhibitors by sterically hindering drug binding within the ATP-pocket. Biochemical assays reveal S116836 inhibits PDGFRα auto-phosphorylation and downstream signaling molecules Signal Transducer and Activator of Transcription 3 (STAT3), Protein Kinase B (AKT), and Extracellular Signal-Regulated Kinase 1/2 (Erk1/2) in a dose-dependent manner, without altering total PDGFRα protein levels [2].

Cellular studies using BaF3 cells transformed with wild-type FIP1L1-PDGFRα or the T674I mutant demonstrate potent growth inhibition:

Table 1: Inhibitory Activity of S116836 Against PDGFRα-Expressing Cell Lines

Cell LineGenetic BackgroundIC₅₀ (nM)
EOL-1Endogenous FIP1L1-PDGFRα (WT)0.2
BaF3/WTEctopic FIP1L1-PDGFRα (WT)26.9
BaF3/T674IEctopic FIP1L1-PDGFRα (T674I)198.8

Mechanistically, S116836 treatment induces apoptosis in these cells through mitochondrial damage and upregulation of the pro-apoptotic Bcl-2 family protein Bim-EL, mediated via Erk1/2 pathway modulation [2]. In vivo, S116836 significantly suppresses tumor growth in xenograft models derived from BaF3/T674I cells, validating its potential to overcome T674I-mediated clinical resistance in hypereosinophilic syndrome/chronic eosinophilic leukemia [2].

Multi-Target Activity Against SRC Family Kinases (LYN, HCK, Lymphocyte-Specific Protein Tyrosine Kinase)

S116836 displays broad and potent activity against multiple SRC Family Kinases (SFKs), critical regulators of proliferation, migration, and survival signaling in cancer. Kinase profiling demonstrates particularly strong inhibition of Lymphocyte-Specific Protein Tyrosine Kinase (LCK), Hematopoietic Cell Kinase (HCK), and LYN Proto-Oncogene (LYN) at low nanomolar concentrations [2] [4].

Table 2: SRC Family Kinase Inhibition by S116836 (100 nM Concentration)

Kinase% Control Activity RemainingInhibition Potency
LCK3.4Very High
HCK6.2Very High
LYN16High
BLK10Very High
SRC33High

Structural analysis suggests S116836 targets the ATP-binding cleft conserved across SFKs. Its activity against LCK and HCK is significant given their roles in lymphoid and myeloid malignancies, respectively. LCK is essential for T-cell receptor signaling, while HCK and LYN are overexpressed and dysregulated in acute myeloid leukemia and chronic lymphocytic leukemia. S116836 disrupts SFK-mediated signaling cascades, contributing to its anti-proliferative effects. Furthermore, synergistic interactions between S116836 and histone deacetylase inhibitors like suberoylanilide hydroxamic acid involve downregulation of anti-apoptotic proteins Myeloid Cell Leukemia 1 (Mcl-1) and X-Linked Inhibitor of Apoptosis Protein (XIAP), processes potentially amplified by concurrent SFK blockade [2] [4] [7].

Cross-Reactivity with Fms Related Receptor Tyrosine Kinase 3, KIT Proto-Oncogene, and TEK Receptor Tyrosine Kinase Tyrosine Kinases

Beyond PDGFRα and SFKs, S116836 exhibits significant cross-reactivity with other clinically relevant receptor tyrosine kinases. Kinase profiling identified potent inhibition of Fms Related Receptor Tyrosine Kinase 3 (FLT3), KIT Proto-Oncogene (KIT), and TEK Receptor Tyrosine Kinase (TIE2) [2] [4].

Table 3: Cross-Reactivity Profile of S116836 Against Key Receptor Tyrosine Kinases

Kinase% Control Activity Remaining (100 nM S116836)Biological Significance
FLT31.8Driver in ~30% AML; inhibition targets proliferation/survival in mutant (e.g., ITD) AML cells
KIT6.8Critical in gastrointestinal stromal tumors, systemic mastocytosis; D816V confers resistance
TIE20.85Regulator of angiogenesis; implicated in tumor vascularization and metastasis
PDGFRβ3.3Involved in stromal signaling and tumor microenvironment support

The potent inhibition of FLT3 (1.8% residual activity at 100nM) is therapeutically relevant for acute myeloid leukemia, particularly against cells harboring internal tandem duplication mutations. KIT inhibition positions S116836 as a candidate for gastrointestinal stromal tumors and systemic mastocytosis, although its efficacy against the prevalent KIT D816V resistance mutation requires further elucidation. TIE2 inhibition suggests potential anti-angiogenic effects, impacting tumor vascularization and metastasis. This multi-kinase profile underscores S116836's polypharmacology approach, designed to counteract resistance arising from compensatory pathway activation. Its ability to simultaneously target key kinases like ABL1 T315I (20% residual activity), FLT3, and SFKs provides a mechanistic basis for its efficacy in imatinib-resistant chronic myelogenous leukemia and other kinase-driven malignancies [2] [4] [5].

The selectivity pattern of S116836, derived from systematic kinase screens, reveals a focused spectrum targeting kinases implicated in hematologic cancers while showing minimal activity against unrelated kinases like Polo-Like Kinase 1 or Cyclin-Dependent Kinase 2 at the same concentration [2] [3]. This pharmacological signature underpins its development rationale for overcoming multi-kinase dependent resistance.

Properties

Product Name

S116836

IUPAC Name

3-[2-[2-(cyclopropylamino)pyrimidin-5-yl]ethynyl]-N-[3-imidazol-1-yl-5-(trifluoromethyl)phenyl]-4-methylbenzamide

Molecular Formula

C27H21F3N6O

Molecular Weight

502.5 g/mol

InChI

InChI=1S/C27H21F3N6O/c1-17-2-4-20(10-19(17)5-3-18-14-32-26(33-15-18)35-22-6-7-22)25(37)34-23-11-21(27(28,29)30)12-24(13-23)36-9-8-31-16-36/h2,4,8-16,22H,6-7H2,1H3,(H,34,37)(H,32,33,35)

InChI Key

DHNAWOULRSDMRU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=CN=C3)C#CC4=CN=C(N=C4)NC5CC5

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=CN=C3)C#CC4=CN=C(N=C4)NC5CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.